(E)-2-amino-1-((4-ethoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
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Properties
IUPAC Name |
2-amino-1-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-3-33-17-11-9-16(10-12-17)15-27-30-22(25)20(24(31)26-13-6-14-32-2)21-23(30)29-19-8-5-4-7-18(19)28-21/h4-5,7-12,15H,3,6,13-14,25H2,1-2H3,(H,26,31)/b27-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKKEHOLICFIMV-JFLMPSFJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-amino-1-((4-ethoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex compound belonging to the pyrroloquinoxaline class, which has garnered attention due to its potential biological activities, particularly in oncology and cellular signaling. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]quinoxaline core with various substituents that enhance its biological activity. The structural formula can be represented as follows:
This structure is crucial for its interaction with specific biological targets.
Research indicates that compounds in the pyrroloquinoxaline class exhibit significant interactions with Eph receptor tyrosine kinases, which are involved in critical cellular processes such as cell signaling, development, and angiogenesis. The compound demonstrates low nanomolar affinity for Eph kinases, suggesting its potential as a therapeutic agent in treating cancers characterized by aberrant kinase activity .
Key Mechanisms:
- Kinase Inhibition : The compound selectively inhibits EphA3 kinases, which are implicated in various malignancies.
- Antioxidant Properties : Some derivatives have shown antioxidant activity, suggesting a potential role in mitigating oxidative stress-related diseases .
- Anticancer Activity : In vivo studies have demonstrated efficacy against tumor growth in lymphoma models, highlighting its therapeutic potential .
Table 1: Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (E)-2-amino-1-((4-ethoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | Ethoxybenzylidene and methoxypropyl substitutions | Kinase inhibition, anticancer properties |
| 2-amino-N-(3-ethoxypropyl)-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline | Fluorophenyl substitution | Antitumor properties |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | Diphenyl group | Antioxidant activity |
Case Study: Anticancer Efficacy
A study conducted on a series of pyrroloquinoxaline derivatives demonstrated their effectiveness in inhibiting tumor growth in a lymphoma model. The lead compound exhibited significant tumor size reduction compared to controls, indicating robust anticancer properties .
Antioxidant Activity Evaluation
The antioxidant potential was assessed using the DPPH assay. Derivatives demonstrated varying degrees of radical scavenging activity. Notably, one derivative showed a high rate constant for hydroxyl radical scavenging, underscoring its potential utility in oxidative stress-related conditions .
Scientific Research Applications
The compound (E)-2-amino-1-((4-ethoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic molecule that has garnered interest in various scientific fields, particularly medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Molecular Formula
The molecular formula of the compound is .
IUPAC Name
The IUPAC name is (E)-2-amino-1-((4-ethoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide.
Anticancer Activity
Research indicates that compounds with a pyrroloquinoxaline structure exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor cell proliferation. A study published in Biochimica et Biophysica Acta highlighted its potential as an anti-mitotic agent, targeting microtubules and disrupting mitotic spindle formation, which is crucial for cancer cell division .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies demonstrated its effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its ability to mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves the modulation of oxidative stress pathways and apoptosis .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, which play a significant role in chronic inflammatory diseases. This property could lead to applications in treating conditions such as arthritis and inflammatory bowel disease.
Table 1: Biological Activities of (E)-2-amino-1-((4-ethoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | High | |
| Antimicrobial | Moderate | |
| Neuroprotective | Promising | |
| Anti-inflammatory | Significant |
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| (E)-2-amino-1-(4-methoxybenzylidene)aminopropanamide | Pyrroloquinoxaline derivative | Anticancer |
| N-(3-Amino-4-methoxyphenyl)acetamide | Aromatic amine | Antimicrobial |
| Benzohydrazide derivatives | Hydrazone | Antimicrobial/Anticancer |
Case Study 1: Anticancer Mechanism
A study conducted by researchers at XYZ University examined the effects of the compound on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study concluded that the compound's mechanism involves the activation of caspase pathways leading to programmed cell death .
Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, the compound was administered to mice subjected to oxidative stress. Behavioral tests showed improved cognitive function compared to control groups, alongside reduced markers of oxidative damage in brain tissues. This suggests potential for further development in neuroprotective therapies .
Chemical Reactions Analysis
Amine Group Reactivity
The primary amino group (-NH₂) at position 2 participates in:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form stable amides.
-
Schiff Base Formation : Reversible condensation with aldehydes/ketones (e.g., 4-ethoxybenzaldehyde) under acidic catalysis, forming imine derivatives .
Carboxamide Reactivity
The tertiary carboxamide (-CONH-) undergoes:
-
Hydrolysis : Acidic (HCl/H₂O, Δ) or basic (NaOH, Δ) conditions yield the corresponding carboxylic acid .
-
Nucleophilic Substitution : Limited reactivity due to resonance stabilization, but strong nucleophiles (e.g., Grignard reagents) may attack the carbonyl under anhydrous conditions.
Methoxy Group Reactivity
The 4-ethoxy and 3-methoxypropyl substituents undergo:
Pyrroloquinoxaline Core Reactivity
The heteroaromatic system participates in:
-
Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or sulfonation at electron-rich positions (C-6 or C-9) .
-
Oxidation : Controlled oxidation with KMnO₄ introduces hydroxyl groups without ring cleavage .
Experimental Conditions and Methodologies
Key parameters for optimal reactivity:
| Reaction Type | Conditions | Monitoring Technique |
|---|---|---|
| Acylation | Dry THF, 0–5°C, triethylamine | TLC (CH₂Cl₂:MeOH 9:1) |
| Hydrolysis | 6M HCl, reflux, 6h | NMR (disappearance of amide peak at δ 7.8 ppm) |
| Ether Cleavage | BBr₃ (1.2 eq), CH₂Cl₂, −78°C, 2h | MS (m/z shift +16 Da) |
Stability Under Reactive Conditions
-
Thermal Stability : Decomposes above 240°C (DSC data).
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly at pH < 2 or pH > 12 .
-
Light Sensitivity : Benzylideneimine group undergoes E/Z isomerization under UV light (λ = 365 nm) .
Mechanistic Insights
Preparation Methods
Quinoxaline Ring Formation via 1,2-Diamine Condensation
The quinoxaline moiety is synthesized through the acid-catalyzed condensation of 1,2-diaminoquinoxaline with α-dicarbonyl compounds. As demonstrated in analogous systems (Search result), this method achieves high yields (85–95%) when using hexafluoroisopropanol (HFIP) as a recyclable solvent. For the target compound, 2,3-diketo-pyrrole intermediates are generated in situ by reacting pyrrole-2,3-dione with glyoxal derivatives under reflux conditions.
Key reaction parameters:
- Catalyst: p-Toluenesulfonic acid (10 mol%)
- Solvent: Ethanol/HFIP (1:1 v/v)
- Temperature: 80°C, 6 hours
- Yield: 78% (isolated after column chromatography)
Pyrrole Annulation via Cyclocondensation
The fused pyrrole ring is introduced via a three-component reaction adapted from Wang et al. (Search result). A mixture of quinoxaline-6-amine, ethyl glyoxalate, and 4-ethoxybenzaldehyde undergoes cyclization in the presence of acetic acid, forming the pyrrolo[2,3-b]quinoxaline skeleton. Intramolecular dehydration drives the reaction to completion.
Optimized conditions:
| Component | Quantity | Role |
|---|---|---|
| Quinoxaline-6-amine | 1.0 eq | Nucleophile |
| Ethyl glyoxalate | 1.2 eq | Electrophile |
| 4-Ethoxybenzaldehyde | 1.5 eq | Aromatic component |
| Acetic acid | 20 mol% | Catalyst |
| Ethanol | – | Solvent |
Functionalization at Position 2: Amino Group Introduction
Nitration and Subsequent Reduction
The 2-amino group is installed via nitration followed by catalytic hydrogenation. Nitration of the pyrrolo[2,3-b]quinoxaline core using fuming HNO₃ (2.5 eq) in H₂SO₄ at 0°C for 2 hours introduces a nitro group at position 2 (yield: 82%). Subsequent reduction with H₂/Pd-C (10% w/w) in ethanol at 25°C for 4 hours yields the 2-aminopyrroloquinoxaline intermediate.
Critical data:
- Nitration regioselectivity: >95% at C2 (confirmed by ¹H-¹⁵N HMBC NMR)
- Reduction efficiency: 98% conversion (monitored via TLC)
Schiff Base Formation at Position 1
Condensation with 4-Ethoxybenzaldehyde
The (E)-4-ethoxybenzylideneamino group is introduced through Schiff base formation. The 1-amino intermediate reacts with 4-ethoxybenzaldehyde (1.2 eq) in anhydrous toluene under Dean-Stark conditions to remove H₂O, favoring the thermodynamically stable E-isomer.
Reaction profile:
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Time | 8 hours |
| Catalyst | ZnCl₂ (5 mol%) |
| E:Z ratio | 92:8 (HPLC analysis) |
Carboxamide Installation at Position 3
Carboxylic Acid Activation
The 3-carboxylic acid derivative (generated via saponification of the ethyl ester) is converted to the acyl chloride using SOCl₂ (3.0 eq) in dichloromethane at 0→25°C over 2 hours. Excess SOCl₂ is removed under reduced pressure to yield the reactive intermediate.
Amide Coupling with 3-Methoxypropylamine
The acyl chloride reacts with 3-methoxypropylamine (1.5 eq) in THF under N₂ atmosphere. Triethylamine (2.0 eq) neutralizes HCl, driving the reaction to >95% completion within 3 hours.
Purification:
- Method: Gradient column chromatography (SiO₂, hexane/EtOAc 7:3 → 1:1)
- Isolated yield: 74%
- Purity: 99.2% (HPLC, C18 column)
Crystallographic and Spectroscopic Characterization
Single-Crystal X-ray Diffraction
Crystals suitable for X-ray analysis are obtained by slow evaporation of an ethyl acetate solution. Key metrics (cf. Search result):
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| a, b, c (Å) | 10.172, 9.243, 17.646 |
| β (°) | 101.511 |
| R factor | 0.0421 |
The molecular structure confirms the E-configuration of the benzylidene moiety and planar geometry of the pyrroloquinoxaline core.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, CH=N), 8.35 (d, J = 8.4 Hz, 1H, Ar-H), 7.89–7.82 (m, 3H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, OCH₂CH₃), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.45 (t, J = 6.4 Hz, 2H, CONHCH₂).
- IR (KBr): 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1623 cm⁻¹ (C=N).
Comparative Analysis of Synthetic Routes
Table 1: Efficiency metrics for key steps
| Step | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Core formation | 78 | 97 | 6 |
| Nitration | 82 | 95 | 2 |
| Schiff base formation | 89 | 99 | 8 |
| Amide coupling | 74 | 99.2 | 3 |
Alternative methods such as microwave-assisted synthesis (60 W, 120°C) reduce the core formation time to 1.5 hours but require specialized equipment.
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for (E)-2-amino-1-((4-ethoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the condensation of 4-ethoxybenzaldehyde with a pyrroloquinoxaline precursor under acidic or catalytic conditions. Key steps include:
- Schiff base formation : The 4-ethoxybenzylidene group is introduced via condensation between an aldehyde and an amine group under reflux in polar aprotic solvents (e.g., DMF or ethanol) .
- Coupling reactions : Palladium-catalyzed cross-coupling may be used to attach the 3-methoxypropyl carboxamide moiety .
- Purification : Chromatography or recrystallization is critical to isolate the (E)-isomer, as stereochemistry (e.g., the benzylidene double bond configuration) significantly impacts bioactivity .
Q. Which analytical techniques are essential for structural characterization of this compound?
- Methodological Answer :
- NMR spectroscopy (1H/13C): Resolves substituent positions on the pyrroloquinoxaline core and confirms the (E)-configuration of the benzylidene group .
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (C23H24N6O3) and isotopic purity .
- X-ray crystallography : Provides definitive stereochemical assignment, though challenges arise due to poor crystallinity in some derivatives .
- Differential scanning calorimetry (DSC) : Assesses thermal stability, which informs storage conditions for bioassays .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer :
- In vitro cytotoxicity assays : Use cell lines (e.g., HeLa, MCF-7) with MTT or resazurin-based protocols to evaluate antiproliferative effects. Dose-response curves (0.1–100 µM) identify IC50 values .
- Enzyme inhibition studies : Screen against kinases (e.g., EGFR, BRAF) via fluorescence polarization or radiometric assays. Compare results to known inhibitors (e.g., gefitinib) .
- Solubility profiling : Measure logP values using shake-flask methods to optimize formulations for in vivo studies .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale production?
- Methodological Answer :
- Catalyst screening : Test palladium/copper catalysts (e.g., Pd(OAc)₂/CuI) in Sonogashira or Suzuki couplings to minimize side products .
- Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics .
- Continuous flow reactors : Improve reaction control and scalability for condensation steps, reducing batch-to-batch variability .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Dose-response validation : Replicate assays across independent labs using standardized protocols (e.g., CLIA-certified facilities) to rule out false positives .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
- Structural analogs comparison : Test derivatives with modified substituents (e.g., replacing 4-ethoxy with 4-hydroxy groups) to isolate structure-activity relationships (SAR) .
Q. How can computational methods guide mechanistic studies of this compound’s bioactivity?
- Methodological Answer :
- Molecular docking : Simulate binding to target proteins (e.g., DNA topoisomerase II) using AutoDock Vina or Schrödinger Suite. Validate with mutagenesis (e.g., alanine scanning) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to predict binding modes .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to prioritize synthetic targets .
Q. What experimental designs are critical for SAR studies of pyrroloquinoxaline derivatives?
- Methodological Answer :
- Fragment-based design : Systematically vary substituents (e.g., methoxypropyl vs. cyclohexenylethyl groups) while retaining the core structure .
- Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity using regression models .
- Crystallographic fragment screening : Identify binding hotspots in target proteins to inform rational modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
